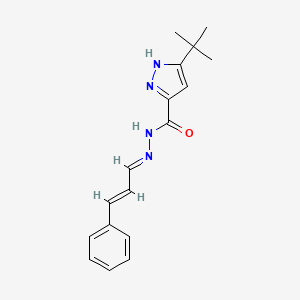

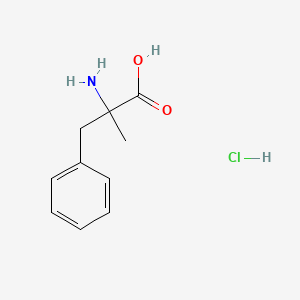

N-((6-ethoxypyridin-3-yl)methyl)-6-hydroxypyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a pyridine ring and a pyrimidine ring. These are aromatic heterocycles, which contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the ethoxy group might undergo reactions typical of ethers, such as cleavage. The carboxamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups like carboxamide and hydroxy could make this compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications

Synthetic Antibacterial Agents

N-((6-ethoxypyridin-3-yl)methyl)-6-hydroxypyrimidine-4-carboxamide has been explored for its role in synthesizing antibacterial agents. The structural motif of pyrido and pyrimidine derivatives, synthesized using similar compounds, has demonstrated significant antibacterial properties. For instance, the synthesis of Pyrido[2,3-d]pyrimidine derivatives through the condensation of 4-substituted 6-amino-2-methylpyrimidines has been a focus due to their potential antibacterial applications (Nishigaki et al., 1970).

Antitumor Agents

Research into the development of antitumor agents has also seen the application of compounds structurally related to this compound. The synthesis and evaluation of various substituted derivatives have been carried out to determine their antitumor activity, leading to insights into structure-activity relationships that guide the design of more effective cancer therapeutics (Rewcastle et al., 1986).

Antiviral Compounds

The compound's framework is beneficial in synthesizing antiviral compounds, especially targeting retroviruses. Synthesis routes involving similar pyrimidinone and oxazinone derivatives have been explored for their antiviral potential, demonstrating varying levels of inhibitory activity against viruses such as HIV, showcasing the compound's versatility as a precursor in antiviral drug development (Hocková et al., 2003).

Amplifiers of Phleomycin

In the quest for enhancing the efficacy of existing antibiotics, this compound-related compounds have been investigated for their role as amplifiers of phleomycin against bacterial strains. This research direction underscores the compound's utility in not only serving as a direct antibacterial agent but also in synergizing the effects of other antibiotics, thereby broadening the scope of its application in combating bacterial infections (Brown & Cowden, 1982).

Future Directions

properties

IUPAC Name |

N-[(6-ethoxypyridin-3-yl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-2-20-12-4-3-9(6-14-12)7-15-13(19)10-5-11(18)17-8-16-10/h3-6,8H,2,7H2,1H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZAOBNUOBFPEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)CNC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride](/img/structure/B2688299.png)

![1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2688301.png)

![hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B2688307.png)

![5-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2688309.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688312.png)

![N-(4-butylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2688313.png)

![(2R)-2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2688314.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)propyl]carbamate](/img/structure/B2688315.png)